molecular formula C16H22ClNO4 B4170983 (3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone

(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone

Cat. No.: B4170983
M. Wt: 327.80 g/mol
InChI Key: YZBIOGABBLBBFL-UHFFFAOYSA-N
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Description

(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone is an organic compound that belongs to the class of benzoylmorpholines. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with chloro, ethoxy, and propoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(3-chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c1-3-7-22-15-13(17)10-12(11-14(15)21-4-2)16(19)18-5-8-20-9-6-18/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBIOGABBLBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)N2CCOCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a substituted benzene ring using a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The resulting product undergoes etherification with ethyl and propyl alcohols under basic conditions to introduce the ethoxy and propoxy groups.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the benzoyl chloride intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoylmorpholines.

Scientific Research Applications

(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit fungal enzymes involved in sterol synthesis, thereby disrupting cell membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-5-ethoxybenzoyl)morpholine
  • 4-(3-chloro-4-propoxybenzoyl)morpholine
  • 4-(3-chloro-5-ethoxy-4-methoxybenzoyl)morpholine

Uniqueness

(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone is unique due to the specific combination of chloro, ethoxy, and propoxy substituents on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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